Germanium tetraiodide

Description

Properties

IUPAC Name |

tetraiodogermane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/GeI4/c2-1(3,4)5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDGTZJYMWAJFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ge](I)(I)(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GeI4 | |

| Record name | germanium(IV) iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Germanium(IV)_iodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065469 | |

| Record name | Germane, tetraiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13450-95-8 | |

| Record name | Tetraiodogermane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13450-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Germane, tetraiodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013450958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Germane, tetraiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Germane, tetraiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Germanium tetraiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Crystal Structure of Germanium Tetraiodide (GeI₄)

Audience: Researchers, scientists, and drug development professionals.

Abstract

Germanium tetraiodide (GeI₄) is an inorganic compound notable for its applications in materials science and as a precursor in the synthesis of various germanium-based materials.[1] A thorough understanding of its solid-state structure is fundamental to appreciating its physical and chemical properties. This technical guide provides a detailed overview of the crystal structure of GeI₄, including its crystallographic parameters, molecular geometry, and the experimental protocols used for its characterization. All quantitative data is presented in standardized tables, and key experimental workflows are visualized using logical diagrams.

Introduction

This compound, an orange-red crystalline solid, is a key compound of germanium.[2] Its structure in the solid state is a molecular crystal, composed of discrete, tetrahedrally coordinated GeI₄ molecules. The arrangement of these molecules into a highly ordered, three-dimensional lattice defines its crystal structure. This document summarizes the definitive crystallographic data for GeI₄ and outlines the methodologies for its synthesis and structural analysis.

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. It crystallizes in the cubic crystal system, a highly symmetric arrangement.[2] The specific space group is Pa3, which dictates the symmetry operations that can be applied to the unit cell to generate the entire crystal lattice.[2][3]

Unit Cell and Structural Parameters

The following table summarizes the key quantitative data for the crystal structure of GeI₄.

| Parameter | Value | Reference(s) |

| Chemical Formula | GeI₄ | [2] |

| Molar Mass | 580.248 g·mol⁻¹ | [2] |

| Crystal System | Cubic | [2] |

| Space Group | Pa3 (No. 205) | [2][3] |

| Lattice Parameter (a) | 11.89 Å | [2][3] |

| Lattice Angles (α,β,γ) | 90° | [3] |

| Unit Cell Volume | 1681.4 ų | Calculated |

| Formula Units (Z) | 8 | [3] |

| Molecular Geometry | Tetrahedral | [2] |

| Appearance | Orange-red crystals | [2] |

Experimental Protocols

The determination of a crystal structure involves two primary stages: the synthesis of high-quality single crystals and their analysis using diffraction techniques.

Synthesis of this compound

High-purity this compound suitable for single-crystal X-ray diffraction can be prepared via the direct reaction of germanium dioxide with concentrated hydriodic acid.[2]

Methodology:

-

Reaction Setup: A reaction flask equipped with a reflux condenser is charged with high-purity Germanium dioxide (GeO₂).

-

Reagent Addition: A stoichiometric excess of 57% hydriodic acid (HI) is carefully added to the flask. The reaction is represented by the equation: GeO₂ + 4HI → GeI₄ + 2H₂O[2]

-

Reaction Conditions: The mixture is gently heated under reflux to drive the reaction to completion. The progress can be monitored by the dissolution of the white GeO₂ powder and the formation of the characteristic red-orange color of GeI₄.

-

Crystallization: Upon completion, the solution is slowly cooled to room temperature. Single crystals of GeI₄ will precipitate from the solution. The rate of cooling is critical to obtaining large, well-formed crystals suitable for diffraction studies.

-

Isolation and Purification: The resulting crystals are isolated by filtration, washed with a non-polar solvent in which GeI₄ is sparingly soluble (e.g., carbon tetrachloride), and dried under vacuum to remove any residual solvent and moisture.[2]

Single-Crystal X-ray Diffraction Analysis

The definitive method for determining the atomic arrangement in a crystalline solid is single-crystal X-ray diffraction.

Methodology:

-

Crystal Selection: A suitable single crystal of GeI₄, free of cracks and defects, is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to ~100 K) to reduce thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal.

-

Diffraction Pattern: As the crystal is rotated in the X-ray beam, a diffraction pattern is generated. The positions and intensities of the diffracted X-ray spots are recorded by a detector.

-

Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell (lattice parameters and crystal system).

-

Structure Solution: The intensities of the diffraction spots are used to determine the arrangement of atoms within the unit cell. Computational methods (e.g., direct methods or Patterson functions) are employed to generate an initial structural model.

-

Structure Refinement: The initial model is refined against the experimental data to optimize the atomic positions and thermal parameters, resulting in a final, accurate crystal structure. The quality of the final structure is assessed using metrics such as the R-factor.

Mandatory Visualizations

Synthesis and Crystallization Workflow

The following diagram illustrates the logical flow of the synthesis and crystallization process for obtaining single crystals of GeI₄.

Caption: Workflow for the synthesis of this compound single crystals.

Relationship of Crystallographic Parameters

This diagram illustrates the hierarchical relationship between the core crystallographic parameters of this compound.

Caption: Logical hierarchy of this compound's crystallographic data.

References

An In-depth Technical Guide to Germanium Tetraiodide (CAS: 13450-95-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Germanium tetraiodide (GeI₄), also known as tetraiodogermane, is an inorganic compound with the CAS registry number 13450-95-8. It is a red-orange crystalline solid that serves as a key precursor in the synthesis of various germanium-containing materials.[1][2] Its high reactivity and unique properties make it a valuable compound in the fields of materials science, semiconductor manufacturing, and chemical synthesis. This guide provides a comprehensive overview of the chemical and physical properties, synthesis methodologies, key applications, and safety protocols associated with this compound.

Physical and Chemical Properties

This compound is a solid at room temperature with a characteristic red-orange color.[1] It is sensitive to moisture and hydrolyzes in water.[2] Key quantitative properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | GeI₄ | [1] |

| Molecular Weight | 580.26 g/mol | |

| CAS Number | 13450-95-8 | [1] |

| Appearance | Red-orange crystalline solid | [1][2] |

| Melting Point | 144 °C | [1] |

| Boiling Point | 377 °C | [1] |

| Density | 4.40 g/cm³ | [1] |

| Solubility | Soluble in water (with hydrolysis), carbon disulfide, and benzene. Less soluble in carbon tetrachloride and chloroform. | [2] |

Synthesis of this compound

There are two primary methods for the synthesis of this compound.

Direct Synthesis from Elements

This compound can be synthesized by the direct reaction of elemental germanium and iodine in a vacuum.

Experimental Protocol:

-

Reactants: High-purity germanium powder and elemental iodine.

-

Apparatus: A sealed reaction ampule capable of withstanding high temperatures and vacuum.

-

Procedure:

-

Stoichiometric amounts of germanium and iodine are placed in the reaction ampule.

-

The ampule is evacuated to a residual pressure of 1.33x10⁻³ to 1.33x10⁻⁴ hPa.

-

The sealed ampule is heated to 600 °C for an optimal time of 4 hours to achieve a 100% yield. The reaction also proceeds at 700 °C.

-

After the reaction is complete, the ampule is cooled to room temperature.

-

The synthesized this compound can be purified by sublimation at 120 °C within the same ampule.

-

Logical Relationship: Direct Synthesis of GeI₄

Caption: Workflow for the direct synthesis of GeI₄.

Reaction of Germanium Dioxide with Hydroiodic Acid

Another common method involves the reaction of germanium dioxide with hydroiodic acid.[2]

Reaction: GeO₂ + 4HI → GeI₄ + 2H₂O[2]

Applications

This compound is a versatile precursor for various advanced materials.

Precursor for Germanium Nanocrystals

This compound is a key starting material for the synthesis of single-crystalline germanium nanocrystals, which have potential applications in photovoltaics and near-infrared detectors.

Experimental Protocol: Two-Step Microwave-Assisted Colloidal Synthesis

-

Materials: this compound (GeI₄), oleylamine (B85491) (OAm), toluene (B28343).

-

Apparatus: Microwave reactor, centrifuge, Schlenk line.

Step 1: Formation of Ge(II) Intermediate

-

A stock solution of GeI₄ in OAm is prepared.

-

The solution is heated in a microwave reactor under an argon atmosphere to 250 °C for 40 minutes.

-

This step results in a light-yellow solution, indicating the formation of a Ge(II) species.

Step 2: Reduction to Germanium Nanocrystals

-

The headgas in the reaction vessel is replaced with fresh argon.

-

The solution is then heated again in the microwave reactor to 260 °C and held for a specific duration (e.g., 30 minutes) to control the size of the nanocrystals.

-

The formation of a brown solution indicates the successful synthesis of Ge nanocrystals.

-

The nanocrystals are isolated by adding a non-solvent to precipitate the product, followed by centrifugation.

-

The final product is dispersed in a solvent like toluene for further characterization and use.

Experimental Workflow: Germanium Nanocrystal Synthesis

Caption: Workflow for Ge nanocrystal synthesis from GeI₄.

Chemical Vapor Deposition (CVD) Precursor

This compound can be used as a precursor in chemical vapor deposition (CVD) processes to grow germanium-containing thin films. These films have applications in the semiconductor industry for the fabrication of electronic and optoelectronic devices. The controlled decomposition of GeI₄ at elevated temperatures allows for the deposition of high-purity germanium layers on various substrates.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

| Hazard | Precaution |

| Corrosive | Causes severe skin burns and eye damage.[3] |

| Moisture Sensitive | Reacts with water and moisture in the air to liberate hydrogen iodide.[3] |

| Inhalation | May cause irritation to the respiratory tract.[3] |

| Ingestion | Harmful if swallowed.[3] |

Recommended Handling Procedures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile rubber), safety goggles or a face shield, and a lab coat.[1]

-

Avoid breathing dust.[1]

-

Keep the container tightly closed and store in a cool, dry place away from water and moisture.[1]

-

In case of a spill, avoid creating dust and clean up using appropriate methods for corrosive solids.

Conclusion

This compound is a significant inorganic compound with valuable applications as a precursor in materials synthesis. Its utility in producing high-purity germanium thin films and single-crystalline germanium nanocrystals underscores its importance in advancing semiconductor and nanotechnology research. Proper understanding of its properties, synthesis, and handling is crucial for its safe and effective use in a research and development setting.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Germanium(IV) Iodide (GeI₄)

Audience: Researchers, scientists, and drug development professionals.

Abstract: Germanium(IV) iodide (GeI₄), also known as germanium tetraiodide, is an inorganic compound with significant applications in materials science, particularly as a precursor for the synthesis of germanium-based semiconductors and nanocrystals.[1] This document provides a comprehensive overview of its core physical and chemical properties, experimental protocols for its synthesis and characterization, and visualizations of its structure and key reactions.

Physical Properties

Germanium(IV) iodide is an orange-red crystalline solid at standard conditions.[2][3] It is a molecular compound consisting of a central germanium atom tetrahedrally bonded to four iodine atoms.[2]

Tabulated Physical Data

The fundamental physical properties of GeI₄ are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | GeI₄ | [2] |

| Molar Mass | 580.248 g/mol | [2] |

| Appearance | Orange-red crystalline solid | [2][4] |

| Melting Point | 144 - 146 °C (417 - 419 K) | [2][5][6] |

| Boiling Point | ~400 - 440 °C (with decomposition) | [3][6] |

| Density | 4.32 - 4.416 g/cm³ (at 25-26 °C) | [2][4][6] |

Solubility

GeI₄ exhibits solubility characteristics typical of a nonpolar molecular halide. It is soluble in nonpolar organic solvents such as carbon disulfide (CS₂) and benzene.[2][3] Its solubility is lower in carbon tetrachloride and chloroform.[2] Notably, GeI₄ does not dissolve in water but instead undergoes a rapid hydrolysis reaction.[2][6]

Crystal Structure

Germanium(IV) iodide crystallizes in a cubic crystal system.[2][7] The individual GeI₄ molecules adopt a tetrahedral geometry.[2]

| Crystallographic Parameter | Value | Source(s) |

| Crystal System | Cubic | [2] |

| Space Group | Pa-3 (No. 205) | [2][7] |

| Lattice Parameter (a) | 11.89 Å | [2][7] |

| Formula Units (Z) | 8 | [7] |

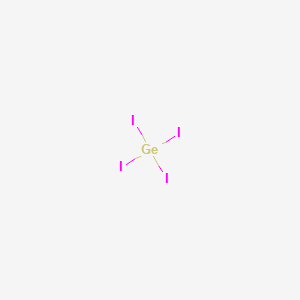

graph GeI4_Molecule { layout="neato"; node [shape=circle, style=filled, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];// Node Attributes Ge [label="Ge", fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=16, pos="0,0!"]; I1 [label="I", fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=16, pos="-1.5,1.5!"]; I2 [label="I", fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=16, pos="1.5,1.5!"]; I3 [label="I", fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=16, pos="-0.8,-1.8!"]; I4 [label="I", fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=16, pos="0.8,-1.8!"];

// Edge Attributes Ge -- I1; Ge -- I2; Ge -- I3; Ge -- I4; }

Caption: Tetrahedral molecular structure of GeI₄.

Chemical Properties and Reactivity

GeI₄ is a reactive compound, serving as a key intermediate in germanium chemistry. Its reactivity is dominated by the susceptibility of the Ge-I bonds to nucleophilic attack and thermal stress.

Synthesis Reactions

Several methods are established for the synthesis of Germanium(IV) iodide.

-

Direct Reaction of Elements: GeI₄ can be prepared by the direct reaction of elemental germanium with iodine vapor at elevated temperatures.[1]

-

Reaction with Hydriodic Acid: A common laboratory-scale synthesis involves the reaction of germanium dioxide (GeO₂) with concentrated (57%) hydriodic acid (HI).[2][6] The reaction proceeds as follows: GeO₂ + 4HI → GeI₄ + 2H₂O[2]

Key Reactions

-

Hydrolysis: GeI₄ readily hydrolyzes in the presence of water to form hydrated germanium dioxide.[2][8] This reaction is characteristic of the tetrahalides of Group 14 elements.

-

Thermal Decomposition: When heated above its melting point, and more significantly at temperatures approaching its boiling point (~440 °C), GeI₄ begins to decompose.[2][3][6] The decomposition yields germanium(II) iodide (GeI₂) and elemental iodine (I₂).[2]

-

Reaction with Organometallics: It reacts with tetraalkyl tin compounds (e.g., R₄Sn where R = Ethyl, Butyl, Phenyl) at 250 °C to form organogermanium and organotin iodides.[2][9]

-

Reaction with Sulfur: At high temperatures, GeI₄ reacts with germanium and sulfur to produce germanium sulfide (B99878) iodides, such as GeSI₂ and Ge₂S₃I₂.[2][9]

Caption: Key synthesis and reaction pathways for GeI₄.

Spectroscopic Properties

Germanium-73 NMR spectroscopy has been used to characterize GeI₄. In studies involving mixtures of germanium tetrahalides, the ⁷³Ge chemical shift for GeI₄ was measured in a carbon disulfide solution.[10] Due to the quadrupolar nature of the ⁷³Ge nucleus and its low natural abundance, obtaining high-resolution spectra can be challenging, often resulting in broad resonance signals.[11][12]

Experimental Protocols

This section details generalized methodologies for the synthesis and characterization of GeI₄.

Synthesis from Germanium Dioxide

Objective: To synthesize Germanium(IV) iodide from Germanium Dioxide and Hydriodic Acid.

Materials:

-

Germanium Dioxide (GeO₂)

-

57% Hydriodic Acid (HI)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Apparatus for filtration (e.g., Büchner funnel)

-

Solvent for purification (e.g., carbon disulfide)

Procedure:

-

Germanium dioxide is added to a round-bottom flask.

-

An excess of 57% hydriodic acid is slowly added to the flask.

-

The mixture is gently heated under reflux to drive the reaction to completion, as described by the equation: GeO₂ + 4HI → GeI₄ + 2H₂O.[2][6]

-

Upon cooling, the solid GeI₄ product crystallizes out of the solution.

-

The crude product is collected by filtration and washed with water to remove unreacted HI.

-

Further purification can be achieved by recrystallization from a suitable nonpolar solvent like carbon disulfide.

Caption: Experimental workflow for GeI₄ synthesis.

Characterization by X-ray Diffraction (XRD)

Objective: To confirm the crystal structure and phase purity of synthesized GeI₄.

Methodology:

-

A small, homogenous sample of the crystalline GeI₄ powder is prepared and mounted on a sample holder.

-

The sample is placed in a powder X-ray diffractometer.

-

A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample.

-

The sample is rotated, and the detector scans a range of 2θ angles to measure the intensity of the diffracted X-rays.

-

The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed.

-

The positions and intensities of the diffraction peaks are compared to reference patterns from crystallographic databases (e.g., COD Number 1010061) to confirm the cubic structure (space group Pa-3) and identify any crystalline impurities.[7]

Applications and Safety

Applications

The primary use of GeI₄ is in the field of materials science. It serves as a volatile precursor for:

-

Semiconductor Production: It can be used in chemical vapor deposition (CVD) processes to grow germanium thin films.[1]

-

Nanoparticle Synthesis: It is a key reagent in the colloidal synthesis of high-quality, single-crystalline germanium nanocrystals, which are of interest for applications in photovoltaics and near-infrared detectors.[13][14][15]

Safety and Handling

Germanium(IV) iodide is classified as a corrosive substance (GHS05).[2]

-

Hazards: It causes severe skin burns and eye damage (H314).[2]

-

Handling: Due to its reactivity with water and moisture, it must be handled under anhydrous conditions, for example, in a drybox or under an inert atmosphere (e.g., argon).[10] Standard personal protective equipment, including gloves, safety goggles, and a lab coat, is mandatory.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from moisture.

References

- 1. Germanium Iodide [ahpmat.com]

- 2. Germanium(IV) iodide - Wikipedia [en.wikipedia.org]

- 3. Germanium iodides - Wikipedia [en.wikipedia.org]

- 4. strem.com [strem.com]

- 5. WebElements Periodic Table » Germanium » this compound [webelements.com]

- 6. germanium(IV) iodide [chemister.ru]

- 7. Germane, tetraiodo- | GeI4 | CID 83479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Germanium - Wikipedia [en.wikipedia.org]

- 9. Germanium(IV) iodide - Wikiwand [wikiwand.com]

- 10. electronicsandbooks.com [electronicsandbooks.com]

- 11. NMR Periodic Table: Germanium NMR [imserc.northwestern.edu]

- 12. (73Ge) Germanium NMR [chem.ch.huji.ac.il]

- 13. pubs.acs.org [pubs.acs.org]

- 14. escholarship.org [escholarship.org]

- 15. Single-Crystalline Germanium Nanocrystals via a Two-Step Microwave-Assisted Colloidal Synthesis from GeI4 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Germanium Tetraiodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of germanium tetraiodide (GeI₄), detailing its chemical and physical properties, synthesis protocols, and key applications in research and development.

Core Properties of this compound

This compound, also known as tetraiodogermane, is an inorganic compound with the chemical formula GeI₄.[1][2] It is an orange-red crystalline solid.[2] The central germanium atom is in the +4 oxidation state.[3]

The fundamental properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| Chemical Formula | GeI₄ | [1][2][4] |

| Molecular Weight | 580.25 g/mol | [1] |

| 580.248 g·mol⁻¹ | [2] | |

| 580.26 g/mol | [4][5][6] | |

| Appearance | Orange-red crystalline solid/powder | [2][7][8] |

| Density | 4.32 g/cm³ at 25 °C | [2][6] |

| Melting Point | 146 °C (419 K) | [2][8] |

| 144 °C | [7][9] | |

| Boiling Point | 377 °C (decomposes) | [7] |

| 440 °C | [9] | |

| CAS Number | 13450-95-8 | [1][4] |

| Crystal Structure | Cubic, space group Pa3 | [2] |

This compound is soluble in non-polar solvents such as carbon disulfide and benzene.[2] It is less soluble in carbon tetrachloride and chloroform.[2] A key characteristic is its reactivity with water, in which it hydrolyzes.[2] It is also noted to be sensitive to moisture.[10][11] Above its melting point, it begins to decompose into germanium(II) iodide and iodine.[2]

Synthesis and Experimental Protocols

The synthesis of high-purity this compound is crucial for its application in electronics and materials science. Several methods of preparation have been documented.

One common laboratory method involves the reaction of germanium dioxide (GeO₂) with 57% hydriodic acid (HI).[2]

Reaction: GeO₂ + 4 HI → GeI₄ + 2 H₂O[2]

Protocol: A detailed experimental protocol for this method involves refluxing germanium dioxide with an excess of concentrated hydriodic acid. The resulting this compound can then be purified, for example, by crystallization.

This compound can be synthesized directly from the reaction of elemental germanium and iodine.[2][9] A study has detailed the optimal conditions for a direct vacuum synthesis to produce high-purity GeI₄.[12]

Reaction: Ge + 2 I₂ → GeI₄

Experimental Protocol: Direct Vacuum Synthesis [12]

-

Reactants: High-purity elemental germanium and iodine.

-

Stoichiometry: A stoichiometric ratio of germanium to iodine is used.

-

Reaction Vessel: The reaction is carried out in a sealed vacuum ampule.

-

Pressure: A residual pressure of 1.33x10⁻³ to 1.33x10⁻⁴ hPa is maintained.

-

Temperature: The synthesis is effectively carried out at 600 °C to 700 °C to achieve a 100% yield.

-

Time: The optimal synthesis time at 600 °C is 4 hours.

-

Purification: The synthesized GeI₄ can be purified by sublimation within the same ampule at 120 °C.[12]

The following diagram illustrates the workflow for the direct vacuum synthesis of this compound.

Caption: Workflow for the direct vacuum synthesis of GeI₄.

Applications in Research and Development

This compound is a versatile compound with applications spanning materials science, electronics, and chemical synthesis.

A primary application of GeI₄ is as a precursor for producing germanium-based materials.[10]

-

Thin Films and Nanowires: It is used in the synthesis of germanium nanowires and the deposition of germanium thin films, which are critical components in specialized electronic and optical devices.[10][13]

-

Perovskite Research: Researchers are investigating germanium iodide for its potential use as a perovskite material in solar technology and other optoelectronic applications.[9]

GeI₄ serves as a reagent in various chemical syntheses:

-

Organogermanium Compounds: It is employed in the preparation of organogermanium compounds.[10]

-

Inorganic Synthesis: It reacts with other elements and compounds at high temperatures to produce novel materials, such as GeSI₂ and Ge₂S₃I₂ when reacted with germanium and sulfur.[2]

Germanium(IV) iodide is also utilized as a biochemical for proteomics research and serves as an intermediate in various processes.[5][10][11]

The logical relationship between the properties of this compound and its diverse applications is depicted in the diagram below.

Caption: Relationship between GeI₄ properties and its applications.

Safety and Handling

This compound is classified as a corrosive solid.[2] It causes severe skin burns and eye damage.[10][11] Due to its reactivity with moisture, it should be handled in a dry, inert atmosphere.[10] Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask, is mandatory when working with this compound.[6] It should be stored in a tightly sealed container away from moisture.

References

- 1. Germane, tetraiodo- | GeI4 | CID 83479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Germanium(IV) iodide - Wikipedia [en.wikipedia.org]

- 3. WebElements Periodic Table » Germanium » this compound [winter.group.shef.ac.uk]

- 4. This compound [webbook.nist.gov]

- 5. This compound | 13450-95-8 [chemicalbook.com]

- 6. 碘化锗(IV) 99.99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 7. WebElements Periodic Table » Germanium » this compound [webelements.com]

- 8. strem.com [strem.com]

- 9. Germanium Iodide [ahpmat.com]

- 10. Page loading... [wap.guidechem.com]

- 11. Germanium(IV) iodide, 99.999% (metals basis) 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. Study of preparation conditions of germanium di- and tetraiodides (Journal Article) | ETDEWEB [osti.gov]

- 13. researchgate.net [researchgate.net]

Solubility of Germanium Tetraiodide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Germanium Tetraiodide (GeI₄) in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide summarizes the qualitative solubility information and presents a detailed, composite experimental protocol for the accurate determination of its solubility. This document is intended to serve as a valuable resource for researchers working with this compound in synthetic chemistry, materials science, and other related fields.

Quantitative Solubility Data

| Solvent | Chemical Formula | Qualitative Solubility |

| Carbon Disulfide | CS₂ | Soluble |

| Benzene | C₆H₆ | Soluble[1][2] |

| Chloroform | CHCl₃ | Soluble[2] |

| Carbon Tetrachloride | CCl₄ | Less soluble[1] |

| Methanol | CH₃OH | Soluble |

Note: this compound reacts with water and is moisture-sensitive.[1] Therefore, all solubility experiments must be conducted under anhydrous conditions.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent. This protocol incorporates best practices for handling air- and moisture-sensitive compounds.

Materials and Equipment

-

Solute: High-purity this compound (GeI₄)

-

Solvent: Anhydrous organic solvent (e.g., benzene, carbon disulfide)

-

Apparatus:

-

Schlenk line or glovebox for inert atmosphere manipulation

-

Thermostatically controlled shaker or magnetic stirrer with heating/cooling capabilities

-

Schlenk flasks or other suitable reaction vessels with airtight septa

-

Gas-tight syringes and needles

-

Pre-weighed glass vials with airtight caps

-

Analytical balance (accurate to at least 0.1 mg)

-

Filtration apparatus (e.g., syringe filter with a chemically inert membrane, cannula with filter frit)

-

Drying oven

-

Standard laboratory glassware (pipettes, volumetric flasks)

-

Procedure

-

Preparation of Saturated Solution:

-

Under an inert atmosphere (e.g., argon or nitrogen), add an excess amount of this compound to a known volume of the anhydrous organic solvent in a Schlenk flask. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the flask and place it in a thermostatically controlled shaker or on a stirrer.

-

Agitate the mixture at a constant, specified temperature for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with periodic sampling and analysis to confirm that the concentration of the solute in the solution has reached a plateau.

-

-

Sample Collection and Filtration:

-

Once equilibrium is established, cease agitation and allow the undissolved solid to settle.

-

Maintain the flask at the constant temperature of the experiment.

-

Under a positive pressure of inert gas, carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a gas-tight syringe fitted with a filter to prevent the transfer of any solid particles.

-

-

Gravimetric Analysis:

-

Transfer the collected aliquot of the saturated solution into a pre-weighed, dry glass vial.

-

Seal the vial and accurately weigh it to determine the mass of the solution.

-

Carefully evaporate the solvent from the vial. This should be done in a well-ventilated fume hood. Gentle heating or a stream of inert gas can be used to accelerate the process.

-

Once the solvent is completely removed, place the vial containing the solid this compound residue in a drying oven at a suitable temperature (below the decomposition temperature of GeI₄) until a constant weight is achieved.

-

Cool the vial in a desiccator to room temperature and re-weigh it.

-

Data Analysis

-

Mass of Solute: Subtract the initial weight of the empty vial from the final weight of the vial with the dried residue.

-

Mass of Solvent: Subtract the mass of the solute from the total mass of the solution aliquot.

-

Solubility Calculation: Express the solubility in grams of this compound per 100 grams of solvent using the following formula:

Solubility ( g/100g solvent) = (Mass of Solute / Mass of Solvent) x 100

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

References

Germanium Tetraiodide: A Comprehensive Technical Guide to its Stability and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Germanium tetraiodide (GeI₄), an inorganic compound composed of a central germanium atom covalently bonded to four iodine atoms, is a material of significant interest in various scientific and technological fields. Its utility as a precursor in the synthesis of germanium-based materials for electronics and optics, as well as a reagent in organic synthesis, necessitates a thorough understanding of its stability and reactivity.[1][2] This technical guide provides an in-depth analysis of the core chemical and physical properties of this compound, with a focus on its stability under various conditions and its reactivity profile.

Physical and Chemical Properties

This compound is an orange-to-red crystalline solid.[1][3] A summary of its key physical properties is presented in Table 1.

| Property | Value | References |

| Molecular Formula | GeI₄ | [3][4] |

| Molecular Weight | 580.26 g/mol | [4][5] |

| Appearance | Orange to red crystalline solid | [1][3] |

| Melting Point | 144 - 146 °C | [3][5] |

| Boiling Point | 350 - 377 °C | [3][5] |

| Density | 4.32 - 4.40 g/cm³ at 25 °C | [3][5] |

| Solubility | Soluble in carbon disulfide and benzene. Less soluble in carbon tetrachloride and chloroform. Reacts with water. | [1][6] |

Stability of this compound

The stability of this compound is influenced by temperature, moisture, and light. Understanding these factors is crucial for its proper handling, storage, and application.

Thermal Stability

This compound exhibits moderate thermal stability. It begins to decompose into Germanium(II) iodide (GeI₂) and elemental iodine (I₂) at temperatures above its melting point.[6][7] This decomposition process is a key consideration in its use in chemical vapor deposition (CVD) processes for the production of germanium-based thin films.[1]

Hydrolytic Stability

GeI₄ is highly sensitive to moisture and undergoes rapid hydrolysis in the presence of water, producing germanium dioxide (GeO₂) and hydroiodic acid (HI).[2][6][8] This reactivity necessitates handling and storage under inert and dry conditions to prevent degradation.[5][8]

The overall hydrolysis reaction can be represented as:

GeI₄(s) + 2H₂O(l) → GeO₂(s) + 4HI(aq)

Storage and Handling

Due to its sensitivity to moisture and light, this compound should be stored in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon).[5][8]

Reactivity of this compound

This compound serves as a versatile reagent in various chemical transformations. Its reactivity is centered around the germanium-iodine bond, which can be cleaved in the presence of various nucleophiles and reducing agents.

Reactions with Water, Acids, and Bases

As previously discussed, GeI₄ reacts readily with water.[6] While specific details on its reactivity with a wide range of acids and bases are not extensively documented in the readily available literature, its reaction with hydroiodic acid is part of its synthesis from germanium dioxide.[6][9] It is expected to react with strong bases, likely leading to the formation of germanates and iodide salts. It is also incompatible with oxidizing agents.[8]

Reactions with Organic Compounds

This compound is employed as a reagent in organic synthesis, particularly for the formation of organogermanium compounds.[1] For instance, it reacts with tetraalkyl tin compounds at elevated temperatures (250 °C) to yield dialkyltin diiodide and dialkylgermanium diiodide.[6]

R₄Sn + GeI₄ → R₂SnI₂ + R₂GeI₂ (R = Et, Bu, Ph)

Reactions with Other Inorganic Compounds

GeI₄ reacts with elemental germanium and sulfur at high temperatures to produce germanium sulfide (B99878) iodides, such as GeSI₂ and Ge₂S₃I₂.[6] It also participates in reactions with metal carbonyls. For example, its reaction with diiron nonacarbonyl in an ionic liquid at 130 °C yields a germanium-iron cluster compound.[6]

Experimental Protocols

Detailed experimental protocols for the synthesis and reactivity studies of this compound are often proprietary or published in specialized literature. However, general methodologies can be outlined based on available information.

Synthesis of this compound

A common laboratory-scale synthesis involves the direct reaction of germanium metal with elemental iodine or the reaction of germanium dioxide with concentrated hydroiodic acid.[1][6][9]

Method 1: Direct Reaction

-

Reactants: Germanium powder and solid iodine.

-

Procedure: A stoichiometric mixture of germanium and iodine is heated in a sealed, evacuated quartz tube. The reaction is typically carried out at elevated temperatures, followed by purification of the GeI₄ product, often through sublimation.

-

Reaction: Ge(s) + 2I₂(g) → GeI₄(g)

Method 2: Reaction with Hydroiodic Acid

-

Reactants: Germanium dioxide (GeO₂) and 57% hydroiodic acid (HI).

-

Procedure: Germanium dioxide is dissolved in concentrated hydroiodic acid. Upon cooling or concentration, this compound crystallizes from the solution and can be collected by filtration.

-

Reaction: GeO₂(s) + 4HI(aq) → GeI₄(s) + 2H₂O(l)[9]

Characterization

Standard analytical techniques for characterizing the purity and structure of this compound include:

-

X-ray Diffraction (XRD): To confirm the crystal structure.

-

Melting Point Analysis: As a measure of purity.

-

Elemental Analysis: To determine the stoichiometric ratio of germanium and iodine.

Conclusion

This compound is a reactive inorganic compound with well-defined thermal and hydrolytic instabilities. Its handling requires stringent anhydrous and inert conditions. The reactivity of the Ge-I bond makes it a valuable precursor for the synthesis of a variety of germanium-containing materials and molecules. A thorough understanding of its stability and reactivity, as outlined in this guide, is paramount for its effective and safe utilization in research and development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 13450-95-8: Tetraiodogermane | CymitQuimica [cymitquimica.com]

- 3. WebElements Periodic Table » Germanium » this compound [winter.group.shef.ac.uk]

- 4. Germane, tetraiodo- | GeI4 | CID 83479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 13450-95-8 [chemicalbook.com]

- 6. Germanium(IV) iodide - Wikiwand [wikiwand.com]

- 7. m.youtube.com [m.youtube.com]

- 8. ltschem.com [ltschem.com]

- 9. Germanium(IV) iodide - Wikipedia [en.wikipedia.org]

Germanium Tetraiodide: A Comprehensive Technical Safety Guide for Researchers

For Immediate Reference: Germanium Tetraiodide is a corrosive solid that causes severe skin burns and eye damage. Handle with extreme caution in a well-ventilated area and with appropriate personal protective equipment.

This technical guide provides an in-depth overview of the material safety data for this compound (GeI₄), tailored for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets to ensure a comprehensive understanding of the compound's properties and associated hazards.

Section 1: Chemical and Physical Properties

This compound is an orange-red crystalline solid.[1] It is crucial to understand its physical and chemical properties to ensure safe handling and storage.

| Property | Value | Source |

| Chemical Formula | GeI₄ | [1][2][3][4][5] |

| CAS Number | 13450-95-8 | [1][3][4][5][6][7] |

| Molecular Weight | 580.21 - 580.26 g/mol | [1][5][8][9][10] |

| Appearance | Orange-red crystalline solid/powder | [1][4][8] |

| Melting Point | 144 - 146 °C (291 - 295 °F) | [1][4] |

| Boiling Point | 377 °C (711 °F) | [4] |

| Density | 4.32 - 4.4 g/cm³ at 25 °C | [1][5] |

| Solubility | Soluble in non-polar solvents like carbon disulfide, chloroform, and benzene. Insoluble in water. | [1][3] |

| Stability | Moisture-sensitive; hydrolyzes in water.[1][8] Stable in sealed, inert containers.[2] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a corrosive material. The primary hazards are severe skin burns and serious eye damage.

| Hazard Classification | GHS Code | Signal Word | Pictogram |

| Skin Corrosion/Irritation | Category 1B | Danger | GHS05 (Corrosive) |

| Serious Eye Damage/Eye Irritation | Category 1 |

Hazard Statements:

Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheets. Key precautions include avoiding breathing dust, washing skin thoroughly after handling, and wearing protective gear.[2][6][10]

Section 3: Safe Handling and Storage Protocols

Proper handling and storage are critical to minimize the risks associated with this compound.

Handling:

-

Handle under a dry, protective gas such as argon or nitrogen.[6]

-

Use in a well-ventilated area, preferably in a chemical fume hood.[6][8]

-

Avoid generating dust.[2]

-

Wash hands thoroughly after handling.[6]

Storage:

-

This material is moisture-sensitive; protect from humidity and water.[2][6][8]

-

Store away from incompatible materials such as strong bases and oxidizing agents.[6][8]

Section 4: Emergency Procedures and First Aid

In case of exposure, immediate action is necessary.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6][8] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[6][8] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2][6][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][8] |

Fire Fighting Measures:

-

This compound is not combustible.[8]

-

Use extinguishing media appropriate for the surrounding fire.[8]

-

Do not use water , as it reacts with the substance.[2]

-

Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[6][8]

-

Hazardous decomposition products include hydrogen iodide and germanium oxides.[8]

Section 5: Personal Protective Equipment (PPE)

To ensure safety, the following personal protective equipment is mandatory when handling this compound:

-

Eye/Face Protection: Chemical safety goggles or a face shield.[2]

-

Skin Protection: Impervious gloves (e.g., neoprene or nitrile rubber), and protective clothing to prevent skin contact.[2]

-

Respiratory Protection: A NIOSH-approved respirator is recommended, especially if dust is generated.[2]

Section 6: Toxicological and Ecological Information

Toxicological Information:

-

This compound is extremely destructive to the tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[10]

-

Symptoms of inhalation may include a burning sensation, coughing, wheezing, laryngitis, shortness of breath, headache, and nausea.[2]

-

No components of this product are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, NTP, or OSHA.[6]

Ecological Information:

-

There is limited quantitative data available on the ecological effects of this compound.

-

It is advised not to allow the material to be released into the environment.[6][8]

Section 7: Transport and Disposal

Transport Information:

-

UN Number: 3260[6]

-

Proper Shipping Name: Corrosive solid, acidic, inorganic, n.o.s. (this compound)[6]

-

Hazard Class: 8 (Corrosive)[6]

-

Packing Group: II[6]

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations.[6]

-

Do not dispose of it with other waste. Handle uncleaned containers as you would the product itself.

Section 8: Visualized Workflows and Relationships

The following diagrams illustrate key safety workflows and logical relationships for handling this compound.

Caption: Workflow for responding to a this compound spill.

Caption: Hierarchy of controls for managing GeI₄ exposure risks.

Section 9: Experimental Protocols

No specific experimental protocols for research applications are detailed within Material Safety Data Sheets. The primary focus of an MSDS is to provide guidance on safe handling, storage, and emergency procedures. Researchers should develop detailed Standard Operating Procedures (SOPs) for their specific experimental setups that incorporate the safety information provided in this guide.

Section 10: Signaling Pathways

Information regarding the interaction of this compound with biological signaling pathways is not available. As an inorganic compound primarily used in materials science, it is not typically studied in the context of cellular signaling. Prolonged absorption of iodides, in general, may lead to adverse health effects.[2] However, the acute and severe corrosive nature of this compound is the most immediate and significant health concern.

References

- 1. Germanium(IV) iodide - Wikipedia [en.wikipedia.org]

- 2. gelest.com [gelest.com]

- 3. Page loading... [guidechem.com]

- 4. WebElements Periodic Table » Germanium » this compound [webelements.com]

- 5. 碘化锗(IV) 99.99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 6. ltschem.com [ltschem.com]

- 7. Germanium(IV) iodide | this compound | GeI4 - Ereztech [ereztech.com]

- 8. fishersci.com [fishersci.com]

- 9. Germane, tetraiodo- | GeI4 | CID 83479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. americanelements.com [americanelements.com]

- 11. Germanium(IV) iodide - Wikiwand [wikiwand.com]

A Comprehensive Technical Guide to the Safe Handling and Storage of Germanium Tetraiodide

For researchers, scientists, and drug development professionals, the proper handling of specialized chemical reagents is paramount to ensuring laboratory safety and experimental integrity. Germanium tetraiodide (GeI₄), a highly reactive, moisture-sensitive crystalline solid, requires stringent handling and storage protocols. This guide provides an in-depth overview of the necessary precautions, supported by quantitative data and procedural outlines.

Hazard Identification and Chemical Profile

This compound is a corrosive solid that causes severe skin burns and serious eye damage.[1][2][3] It is a yellow to orange-red crystalline solid that is highly reactive, particularly with moisture.[4] Upon contact with water or moist air, it hydrolyzes to form hydrogen iodide (HI), a corrosive and toxic acid.[1][5] When heated to decomposition, it may emit toxic iodine and germanium oxide fumes.[2][4][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | GeI₄ | [1][4] |

| Molecular Weight | 580.26 g/mol | [7][8] |

| Appearance | Orange to red crystalline solid | [4] |

| Melting Point | 146 °C (295 °F) | [1] |

| Boiling Point | 350 - 377 °C (662 - 711 °F) | [1][6] |

| Density | 4.32 - 4.41 g/mL at 25 °C | [5][9] |

| Vapor Pressure | 1.58 x 10⁻⁷ mmHg at 25 °C | [1] |

| Solubility | Soluble in water (with reaction), carbon disulfide, and benzene.[2][5] |

Table 2: Exposure and Safety Parameters

| Parameter | Value | Source |

| Permissible Exposure Limit (PEL) | Not established | [3][10] |

| Threshold Limit Value (TLV) | Not established | [3][10] |

| Storage Temperature | Ambient, with some suppliers recommending 2-8°C | [4][11] |

Handling Precautions

Safe handling of this compound necessitates a combination of engineering controls, personal protective equipment, and stringent procedural adherence.

Engineering Controls

-

Fume Hood: All handling of this compound powder must be conducted in a properly operating chemical fume hood with an average face velocity of at least 100 feet per minute.[10]

-

Ventilation: Local exhaust or general room ventilation should be provided to minimize dust exposure.[1]

-

Emergency Equipment: Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[1]

Personal Protective Equipment (PPE)

Table 3: Recommended Personal Protective Equipment

| Body Part | Equipment | Specification | Source |

| Hands | Gloves | Neoprene or nitrile rubber | [1] |

| Eyes/Face | Goggles/Face Shield | Chemical goggles or a full-face shield. Contact lenses should not be worn. | [1] |

| Body | Protective Clothing | A lab coat or other suitable protective clothing. | [1] |

| Respiratory | Respirator | Recommended where inhalation exposure may occur. | [1][10] |

Storage Requirements

Proper storage is critical to maintaining the stability and integrity of this compound and preventing hazardous reactions.

Table 4: Storage Conditions for this compound

| Condition | Requirement | Rationale | Source |

| Container | Tightly closed original container. | Prevents moisture and air exposure. | [10] |

| Atmosphere | Store under a dry, inert gas (e.g., argon, nitrogen). | Prevents hydrolysis from atmospheric moisture. | [2] |

| Temperature | Cool, dry place. Some sources recommend 2-8°C. | Minimizes decomposition and reactivity. | [2][4] |

| Location | Well-ventilated area, away from heat sources. | Ensures safe dispersal of any potential leaks or fumes. | [1] |

| Incompatible Materials | Water, moisture, strong bases, and oxidizing agents. | Reacts to produce hazardous byproducts. | [1][2] |

Experimental Protocols: A Generalized Workflow

While specific experimental procedures will vary, the following generalized protocol outlines the key steps for safely handling this compound in a research laboratory setting.

Preparation and Weighing

-

Don appropriate PPE as detailed in Table 3.

-

Prepare the workspace within a certified chemical fume hood. Ensure all necessary equipment (spatulas, weigh boats, reaction vessels) is clean and dry.

-

Inert Atmosphere Transfer: If possible, transfer this compound from its storage container to the reaction vessel inside a glovebox with an inert atmosphere to minimize exposure to air and moisture.

-

Weighing: If a glovebox is unavailable, quickly weigh the required amount of this compound in the fume hood. Minimize the time the container is open.

-

Container Sealing: Immediately and tightly seal the main storage container after dispensing the material.

Reaction Setup and Quenching

-

Solvent Addition: If dissolving the solid, slowly add a dry, degassed solvent to the reaction vessel containing the this compound under an inert atmosphere.

-

Reaction Monitoring: Conduct the reaction under an inert atmosphere and monitor for any signs of exothermic reaction or pressure buildup.

-

Quenching: At the end of the reaction, any excess this compound must be quenched safely. A possible method involves slow addition to a cooled, stirred solution of a weak base, but the specific quenching agent will depend on the reaction scale and context. This must be done in a fume hood.

Spill and Waste Management

-

Spill Response: In case of a spill, evacuate unnecessary personnel.[1] Wearing full PPE, cover the spill with a dry, inert absorbent material.[1] Carefully sweep or shovel the material into a designated, labeled waste container, avoiding dust generation.[1]

-

Waste Disposal: Dispose of this compound waste in accordance with all local, state, and federal regulations.[1] Do not dispose of it in drains or regular trash.[10] Contaminated labware should be decontaminated with a suitable solvent before washing.

Logical Workflow Diagrams

The following diagrams illustrate the key decision-making and procedural flows for handling and storing this compound.

Caption: A workflow for the safe handling and storage of this compound.

Caption: Emergency procedure for a this compound spill.

References

- 1. Page loading... [guidechem.com]

- 2. Germanium(IV) iodide - Wikipedia [en.wikipedia.org]

- 3. gelest.com [gelest.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | 13450-95-8 [chemicalbook.com]

- 6. WebElements Periodic Table » Germanium » this compound [winter.group.shef.ac.uk]

- 7. WebElements Periodic Table » Germanium » this compound [webelements.com]

- 8. scbt.com [scbt.com]

- 9. GeI4 - ヨウ化ゲルマニウム(IV) [sigmaaldrich.com]

- 10. ltschem.com [ltschem.com]

- 11. Germanium(IV) iodide, 99.999% (metals basis) | Fisher Scientific [fishersci.ca]

Methodological & Application

Application Notes and Protocols: Germanium Tetraiodide for Thin Film Deposition

For Researchers, Scientists, and Professionals in Materials Science and Semiconductor Development

This document provides detailed application notes and experimental protocols for the use of Germanium Tetraiodide (GeI₄) as a precursor for the deposition of germanium (Ge) thin films. The primary focus of this guide is on the Chemical Vapor Deposition (CVD) method, specifically through Chemical Vapor Transport (CVT), as this is the well-documented application for GeI₄.

Introduction to this compound as a Precursor

This compound (GeI₄) is a solid, orange-red crystalline compound that serves as a viable precursor for the deposition of high-purity germanium thin films.[1] Its use in the semiconductor industry is primarily for the production of germanium-based electronic devices where it acts as a source of germanium atoms through controlled thermal decomposition.[2] The primary deposition mechanism involves the volatilization of GeI₄ and its subsequent decomposition at a heated substrate to form a germanium film.

Key Properties of this compound:

| Property | Value |

| Chemical Formula | GeI₄ |

| Molar Mass | 580.26 g/mol |

| Appearance | Orange-red crystalline solid |

| Melting Point | 144 °C |

| Boiling Point | 440 °C (with decomposition) |

| Purity (typical) | 99.99% to 99.999% |

Thin Film Deposition Methods

Chemical Vapor Deposition (CVD) via Chemical Vapor Transport (CVT)

Chemical Vapor Transport is a specialized form of CVD where a transport agent is used to volatilize a solid source material at one temperature zone and deposit it as a crystalline film in another, cooler temperature zone. In the case of germanium deposition, iodine can be used as the transport agent, which reacts with a germanium source to form gaseous this compound (GeI₄) in situ. Alternatively, GeI₄ can be used directly as the source material. The GeI₄ vapor is then transported to a substrate where it decomposes, depositing a germanium film.

The key chemical equilibrium in this process is:

Ge(s) + 2I₂(g) ⇌ GeI₄(g)

At the hotter source zone, the equilibrium shifts to the right, forming GeI₄ vapor. At the cooler deposition zone (the substrate), the equilibrium shifts to the left, resulting in the deposition of solid germanium.

A study on the crystal growth of germanium via vapor transport with iodine has shown that GeI₄ is the primary species responsible for the volatilization and transport of germanium.[2]

Logical Workflow for CVT of Germanium:

Workflow for Germanium CVT.

Experimental Parameters for Germanium CVT:

The following table summarizes key parameters derived from experimental studies on the chemical vapor transport of germanium using an iodine-based system, where GeI₄ is the transport species.[2]

| Parameter | Recommended Range/Value | Notes |

| Source Zone Temperature | 460 - 800 °C | The temperature at which the germanium source reacts with iodine to form GeI₄ vapor. |

| Deposition Zone Temperature | 400 - 750 °C | The temperature of the substrate where GeI₄ decomposes to form the Ge film. Must be lower than the source temperature. |

| Optimal Temperature for Max Transport Rate | 540 - 550 °C | The average temperature between the source and deposition zones that yields the highest rate of germanium transport. |

| Iodine Concentration | ~5 mg/cm³ | The amount of iodine introduced into the sealed ampoule to act as the transport agent. |

Example Experimental Temperature Gradients: [2]

| Experiment | Source Zone Temperature | Deposition Zone Temperature |

| 1 | 565 °C | 515 °C |

| 2 | 690 °C | 590 °C |

Atomic Layer Deposition (ALD)

Currently, there is a lack of scientific literature detailing the use of this compound (GeI₄) as a precursor for the Atomic Layer Deposition (ALD) of germanium thin films. ALD requires precursors that can chemisorb onto a surface in a self-limiting manner and then react with a co-reactant in a subsequent step. The thermal decomposition of GeI₄ at the temperatures required for germanium deposition may not be compatible with the self-limiting nature of ALD. For ALD of germanium, other precursors such as germanes (e.g., GeH₄) and organogermanium compounds are more commonly investigated.

Experimental Protocols

Protocol for Germanium Thin Film Deposition by CVT

This protocol is based on the principles of chemical vapor transport in a sealed ampoule.

Materials and Equipment:

-

High-purity germanium powder or chunks (source material)

-

Iodine crystals (transport agent)

-

Substrate (e.g., silicon, sapphire)

-

Quartz ampoule

-

Vacuum pumping system with pressure gauge

-

Two-zone tube furnace

-

Temperature controllers for each furnace zone

-

Quartz rod for sealing the ampoule under vacuum

-

Safety equipment (fume hood, safety glasses, gloves)

Experimental Workflow Diagram:

CVT Experimental Protocol.

Procedure:

-

Preparation: Thoroughly clean the quartz ampoule and the substrate to remove any contaminants.

-

Loading: Place the germanium source material at one end of the ampoule and the substrate at the other end. Introduce a controlled amount of iodine crystals into the ampoule.

-

Evacuation and Sealing: Connect the ampoule to a vacuum system and evacuate to a pressure of approximately 10⁻⁶ Torr. While under vacuum, use a torch to seal the ampoule.

-

Furnace Placement: Place the sealed ampoule into a two-zone tube furnace, ensuring the source material is in the hot zone and the substrate is in the cooler zone.

-

Deposition: Heat the furnace to establish the desired temperature gradient (e.g., source zone at 565 °C and deposition zone at 515 °C).[2] Allow the transport and deposition process to proceed for the desired duration, which can range from several hours to days depending on the desired film thickness.

-

Cool-down: After the deposition is complete, slowly cool the furnace down to room temperature.

-

Sample Retrieval: Carefully remove the ampoule from the furnace and open it in a well-ventilated fume hood to retrieve the substrate with the deposited germanium film.

-

Characterization: Characterize the resulting germanium thin film using techniques such as X-ray diffraction (XRD) for crystallinity, scanning electron microscopy (SEM) for morphology, and energy-dispersive X-ray spectroscopy (EDX) for elemental composition.

Safety Considerations

-

This compound is corrosive and moisture-sensitive. Handle it in an inert atmosphere (e.g., a glovebox).

-

Iodine vapor is toxic and corrosive. All procedures involving iodine should be performed in a well-ventilated fume hood.

-

High-temperature furnaces and vacuum equipment should be operated with appropriate safety precautions.

Summary

References

Application Notes and Protocols for Chemical Vapor Deposition (CVD) using Germanium Tetraiodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Vapor Deposition (CVD) is a versatile technique for producing high-quality thin films and coatings with applications spanning microelectronics, optoelectronics, and specialized coatings for biomedical devices. Germanium (Ge) thin films are of particular interest due to their unique electronic and optical properties, making them suitable for advanced semiconductor devices and infrared optics. While various precursors are utilized for Germanium CVD, Germanium tetraiodide (GeI₄) presents a viable, albeit less common, alternative to gaseous precursors like germane (B1219785) (GeH₄).

These application notes provide a comprehensive overview of the materials, equipment, and procedures for the deposition of Germanium thin films using GeI₄ as a precursor. The protocols are based on fundamental CVD principles and available data on Germanium halides, intended to serve as a foundational guide for process development and optimization.

Materials and Equipment

Precursor and Substrates

| Material | Specification | Supplier Examples |

| This compound (GeI₄) | High purity (≥99.99%) | Sigma-Aldrich, Alfa Aesar, American Elements |

| Substrates | Silicon (100), Sapphire, Quartz | University Wafer, MTI Corporation |

| Carrier Gas | High-purity Argon (Ar) or Nitrogen (N₂) (≥99.999%) | Airgas, Praxair |

| Cleaning Solvents | Acetone (B3395972), Isopropanol (B130326), Deionized Water | VWR, Fisher Scientific |

| Etching Solution | Dilute Hydrofluoric Acid (HF) | J.T. Baker, Honeywell |

Equipment

| Equipment | Description |

| CVD Reactor | A horizontal or vertical hot-wall or cold-wall reactor system equipped with mass flow controllers for precise gas handling. |

| Precursor Delivery System | A heated bubbler or sublimation source to vaporize the solid GeI₄ precursor, with independent temperature control. |

| Vacuum System | A rotary vane pump and a turbomolecular pump to achieve the required base and process pressures. |

| Substrate Heater | A resistive or lamp-based heating system capable of reaching and maintaining temperatures up to 800°C. |

| Temperature Controllers | PID controllers for accurate temperature management of the precursor source, gas lines, and substrate heater. |

| Pressure Gauges | Capacitance manometers for accurate pressure measurement within the reactor. |

| Exhaust Gas Scrubber | A system to safely neutralize and remove unreacted precursor and reaction byproducts from the exhaust stream. |

Experimental Protocols

Precursor Synthesis and Handling

High-purity this compound can be synthesized through the direct reaction of Germanium powder and Iodine in a vacuum-sealed quartz ampoule.

Synthesis Protocol:

-

Place stoichiometric amounts of high-purity Germanium powder and Iodine crystals in a clean quartz ampoule.

-

Evacuate the ampoule to a pressure of 1.33x10⁻³ to 1.33x10⁻⁴ hPa.

-

Seal the ampoule under vacuum.

-

Heat the ampoule to 600°C in a tube furnace and maintain this temperature for 4 hours to ensure complete reaction.

-

After the reaction, the synthesized GeI₄ can be purified by sublimation at 120°C.

Safety and Handling: this compound is a corrosive solid that hydrolyzes in the presence of water. Handle GeI₄ in an inert atmosphere (e.g., a glovebox) to prevent degradation and exposure. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Substrate Preparation

A pristine substrate surface is critical for the growth of high-quality epitaxial films. The following protocol is for Silicon (100) substrates.

-

Ultrasonically clean the Si(100) wafer in acetone for 10 minutes, followed by isopropanol for 10 minutes, and finally rinse thoroughly with deionized water.

-

To remove the native oxide layer, dip the wafer in a dilute hydrofluoric acid solution (e.g., 2% HF in deionized water) for 60 seconds.

-

Rinse the wafer with deionized water and dry it with a stream of high-purity nitrogen or argon.

-

Immediately load the cleaned substrate into the CVD reactor to minimize re-oxidation.

Chemical Vapor Deposition of Germanium

This protocol outlines a typical hot-wall CVD process. The parameters provided are starting points and should be optimized for the specific reactor configuration and desired film properties.

Deposition Protocol:

-

System Preparation:

-

Load the prepared substrate into the reactor.

-

Evacuate the reactor to a base pressure of <1x10⁻⁶ Torr.

-

Leak-check the system to ensure its integrity.

-

-

Pre-Deposition Bake:

-

Heat the substrate to 650°C under a high vacuum or in a slow flow of carrier gas (e.g., 100 sccm Ar) for 15-30 minutes to desorb any remaining surface contaminants.

-

-

Deposition:

-

Reduce the substrate temperature to the desired deposition temperature (e.g., 450-600°C).

-

Heat the GeI₄ precursor source to a temperature that provides sufficient vapor pressure for deposition (e.g., 100-140°C). The sublimation temperature of GeI₄ is 120°C.

-

Introduce the carrier gas (e.g., Ar) through the GeI₄ source to transport the precursor vapor into the reactor. The flow rate will depend on the desired growth rate and precursor vapor pressure.

-

Maintain a stable reactor pressure during deposition (e.g., 1-10 Torr).

-

The primary chemical reaction on the substrate surface is the thermal decomposition of GeI₄:

-

GeI₄(g) → Ge(s) + 2I₂(g)

-

-

-

Post-Deposition:

-

After the desired deposition time, stop the flow of the GeI₄ precursor by closing the valve to the source and cooling it down.

-

Maintain the carrier gas flow while the substrate cools to below 200°C to prevent surface contamination and thermal stress.

-

Vent the reactor to atmospheric pressure with the carrier gas and unload the coated substrate.

-

Process Parameters (Starting Points for Optimization)

| Parameter | Range | Unit | Notes |

| Substrate Temperature | 450 - 600 | °C | Influences crystallinity, growth rate, and surface morphology. |

| GeI₄ Source Temperature | 100 - 140 | °C | Controls the vapor pressure and delivery rate of the precursor. |

| Carrier Gas Flow Rate | 50 - 200 | sccm | Affects precursor concentration and residence time in the reactor. |

| Reactor Pressure | 1 - 10 | Torr | Influences the mean free path of gas molecules and boundary layer thickness. |

| Deposition Time | 10 - 60 | min | Determines the final film thickness. |

Visualizations

Experimental Workflow

Caption: General workflow for Germanium CVD using this compound.

Logical Relationship of CVD Parameters

Caption: Interdependencies of key parameters in the GeI₄ CVD process.

Data Presentation

Expected Film Properties vs. Deposition Temperature

| Substrate Temperature (°C) | Expected Growth Rate (nm/min) | Expected Crystallinity | Expected Surface Morphology |

| 450 | Low | Amorphous to Polycrystalline | Smooth |

| 500 | Moderate | Polycrystalline | Smooth to slightly rough |

| 550 | High | Polycrystalline with larger grains | Rougher |

| 600 | High | Highly Crystalline | Potentially rough due to high adatom mobility |

Note: The values in this table are qualitative and intended to show expected trends. Actual results will vary based on the specific CVD system and other process parameters.

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No film deposition | - Precursor source too cold- Substrate temperature too low- Blockage in the gas line | - Increase precursor source temperature- Increase substrate temperature- Check and clean gas delivery lines |

| Poor film adhesion | - Inadequate substrate cleaning- Contamination in the reactor | - Repeat substrate cleaning procedure- Clean the reactor chamber |

| Rough surface morphology | - Deposition temperature too high- High growth rate | - Decrease deposition temperature- Reduce precursor flow rate or source temperature |

| Non-uniform film thickness | - Non-uniform substrate temperature- Non-laminar gas flow | - Calibrate and adjust substrate heater- Optimize gas flow dynamics (e.g., adjust flow rates, pressure) |

This document serves as a starting guide. For successful and reproducible deposition of high-quality Germanium films using this compound, systematic optimization of all process parameters is essential.

Application Notes and Protocols for the Synthesis of Germanium Nanowires Using Germanium Tetraiodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Germanium nanowires (GeNWs) are of significant interest in the field of nanotechnology and materials science due to their unique electronic and optical properties, which are superior to silicon in certain aspects.[1][2][3] Their potential applications span from high-performance transistors and photodetectors to thermoelectric devices and lithium-ion battery anodes. The synthesis of GeNWs can be achieved through various methods, with the Vapor-Liquid-Solid (VLS) mechanism being a prominent and widely studied approach.[4][5][6] This document provides detailed protocols and application notes for the synthesis of single-crystalline germanium nanowires using Germanium Tetraiodide (GeI₄) as a precursor, primarily focusing on a vapor transport method.

Synthesis Methodology: Vapor Transport using Ge/GeI₄

A common and effective method for synthesizing GeNWs with GeI₄ involves a sealed-tube vapor transport process, which leverages the VLS growth mechanism.[7] In this process, a metal catalyst, typically gold (Au), forms a liquid alloy with germanium at elevated temperatures. This liquid droplet serves as a preferential site for the absorption of germanium from the vapor phase. As the droplet becomes supersaturated with germanium, the excess germanium precipitates at the liquid-solid interface, leading to the axial growth of a nanowire.[6][8]

Experimental Protocol

The following protocol is based on the sealed-tube vapor transport process for the synthesis of single-crystalline germanium nanowires.[7]

Materials and Equipment:

-

Germanium (Ge) powder (99.999% purity)

-

This compound (GeI₄) powder

-

Silicon (100) substrate

-

Gold (Au) thin film (50-200 Å thickness)

-

Quartz tube (e.g., 0.5-inch diameter, 3 inches long)

-

Sputtering system for gold deposition

-

Tube furnace with temperature control

-

Vacuum pump

-

Nitrogen (N₂) gas

Procedure:

-

Substrate Preparation:

-

Precursor and Substrate Placement:

-

Sealing and Evacuation:

-

Vapor Transport and Nanowire Growth:

-

Place the sealed quartz tube in a tube furnace.

-

Heat the furnace to a temperature between 1000°C and 1100°C.[7]

-

Establish a temperature gradient of 100-200°C between the source material (Ge/GeI₄ mixture) and the substrate.[7] The source end should be at the higher temperature.

-

Maintain these conditions for approximately 30 minutes to allow for the transport of germanium vapor and subsequent nanowire growth on the substrate.[7]

-

-

Cooling and Collection:

-

After the reaction time, cool the furnace down to room temperature.

-

Carefully remove the quartz tube from the furnace.

-

A fluffy, brownish product containing the germanium nanowires should be visible on the silicon substrate.[7]

-

Experimental Workflow

Caption: Experimental workflow for the synthesis of Germanium nanowires via vapor transport.

Data Presentation

The properties of the synthesized germanium nanowires are dependent on the specific growth conditions. The following table summarizes quantitative data from the described vapor transport method.[7]

| Parameter | Value | Notes |

| Precursors | ||

| Germanium (Ge) | 30 mg | Source material. |

| This compound (GeI₄) | 7 mg | Transport agent. |

| Substrate | ||

| Material | Silicon (100) | - |

| Catalyst | 50-200 Å Gold (Au) film | Catalyst for VLS growth. |

| Reaction Conditions | ||